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molecular formula C14H15F3N2O3 B8686148 Tert-butyl 7-oxo-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Tert-butyl 7-oxo-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Cat. No. B8686148
M. Wt: 316.28 g/mol
InChI Key: FFYJWXKXBIVYDT-UHFFFAOYSA-N
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Patent
US07307086B2

Procedure details

To a solution of tert-butyl 7-oxo-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate (3.60 g, 11.4 mmol) in methylene chloride (14 mL) was added trifluoroacetic Acid (6.75 mL) and the resulting mixture was stirred at room temperature for 0.5 h. The solution was evaporated under reduced pressure and the residue was dissolved in CH2Cl2. The mixture was neutralized by the slow addition of a solution of saturated NaHCO3 and the organic layer was removed. The aqueous layer was extracted with CH2Cl2 four times, and the combined organic layers were dried over MgSO4, filtered, and evaporated in vacuo to afford 2.45 g (100%) of desired product as a yellow solid. LC-MS calculated for C9H7F3N2O: (M+H)+217; found 217.0.
Quantity
6.75 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:11](C(OC(C)(C)C)=O)[C:10]2[N:9]=[CH:8][C:7]([C:19]([F:22])([F:21])[F:20])=[CH:6][C:5]=2[CH2:4][NH:3]1.FC(F)(F)C(O)=O>C(Cl)Cl>[F:21][C:19]([F:20])([F:22])[C:7]1[CH:8]=[N:9][C:10]2[CH2:11][C:2](=[O:1])[NH:3][CH2:4][C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
O=C1NCC=2C=C(C=NC2C1C(=O)OC(C)(C)C)C(F)(F)F
Name
Quantity
6.75 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
ADDITION
Type
ADDITION
Details
The mixture was neutralized by the slow addition of a solution of saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C=1C=NC=2CC(NCC2C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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